Threo-DL-β-Hydroxynorleucine
Description
Properties
Molecular Weight |
161.2 |
|---|---|
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of Threo Dl β Hydroxynorleucine and Analogues
Chemical Synthesis Methodologies
Chemical synthesis provides a versatile platform for the preparation of Threo-DL-β-Hydroxynorleucine and its analogues, offering a range of strategies to control stereoselectivity.
Diastereoselective and Enantioselective Approaches
The primary challenge in synthesizing threo-β-hydroxy-α-amino acids lies in the stereoselective formation of the two adjacent chiral centers. Various diastereoselective and enantioselective methods have been developed to address this. One common strategy involves the aldol (B89426) reaction of a glycine (B1666218) enolate equivalent with an aldehyde. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions.
Biocatalytic dynamic kinetic resolution has also emerged as a powerful tool for the diastereoselective synthesis of β-branched α-amino acids. This approach can establish two contiguous stereocenters with high diastereocontrol and enantioselectivity. Although specific examples for this compound are not extensively documented, the principles of these methodologies are broadly applicable to its synthesis.
Utilization of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the synthesis of β-hydroxy-α-amino acids, chiral auxiliaries can be attached to the glycine precursor to control the facial selectivity of the enolate addition to an aldehyde. researchgate.netwikipedia.orgsigmaaldrich.com Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various amino acids. beilstein-journals.org
The general approach involves the formation of an enolate from the N-acylated chiral auxiliary-bearing glycine derivative, followed by its reaction with an appropriate aldehyde. The steric hindrance provided by the auxiliary directs the approach of the aldehyde, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched β-hydroxy-α-amino acid. While specific data for this compound is limited, the application of this methodology to similar aliphatic aldehydes is well-established.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application |
| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations |
| (1R,2S)-(-)-Norephedrine | Asymmetric aldol reactions |
| Camphorsultam | Asymmetric Diels-Alder, aldol reactions |
| (S)-(-)-1-Phenylethylamine | Resolution of racemic mixtures |
Expedient Synthesis Routes from Parent Amino Acids
This approach offers a direct route from readily available α-amino acids to their β-hydroxylated counterparts, with the threo diastereomer being the major product. This methodology has been successfully applied to a range of amino acids, including phenylalanine, tyrosine, histidine, and tryptophan, and is conceptually applicable to the synthesis of this compound from norleucine. nih.govnih.gov
Application of Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, provide a powerful and atom-economical approach to complex molecules, including amino acid derivatives. beilstein-journals.orgnih.govfrontiersin.orgmdpi.comnih.gov These reactions involve the combination of three or four starting materials in a single step to generate a product containing substructures from each component. nih.govfrontiersin.orgmdpi.com
The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, can be utilized to synthesize α-acyloxy carboxamides, which can be precursors to β-hydroxy-α-amino acids. frontiersin.org The Ugi reaction, a four-component reaction, typically involves a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide to produce α-acylamino amides. beilstein-journals.orgfrontiersin.org By choosing appropriate starting materials, these reactions can be adapted for the synthesis of β-hydroxy-α-amino acid scaffolds. While direct synthesis of this compound using these methods is not prominently reported, the versatility of IMCRs makes them a viable strategy for accessing such structures and their analogues.
Enzymatic and Biocatalytic Synthesis
Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of β-hydroxy-α-amino acids. These biocatalytic approaches often proceed with high regio- and stereoselectivity under mild reaction conditions. researchgate.net
β-Hydroxylation Catalysis by Dioxygenases
Dioxygenases are a class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. researchgate.netmdpi.com Certain non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases have been identified to catalyze the β-hydroxylation of amino acids. researchgate.netresearchgate.netnih.gov These enzymes offer a direct and highly stereoselective route to β-hydroxy-α-amino acids. researchgate.net
Research has shown that isoleucine dioxygenase can catalyze the hydroxylation of L-norleucine. mdpi.com By employing protein engineering techniques, such as a single mutation (T244A), the regioselectivity of this hydroxylation can be significantly increased. mdpi.com Another example is the Fe(II)/α-ketoglutarate-dependent dioxygenase, SadA, from Burkholderia ambifaria, which has been shown to stereoselectively hydroxylate N-succinyl L-leucine to N-succinyl L-threo-β-hydroxyleucine. researchgate.net This highlights the potential of using dioxygenases for the specific synthesis of the threo diastereomer of β-hydroxy-α-amino acids.
Table 2: Examples of Dioxygenase-Catalyzed β-Hydroxylation
| Enzyme | Substrate | Product | Key Finding |
| Isoleucine Dioxygenase (mutant T244A) | L-Norleucine | 4-Hydroxynorleucine and 5-Hydroxynorleucine | Increased regioselectivity for hydroxylation. mdpi.com |
| SadA from Burkholderia ambifaria | N-succinyl L-leucine | N-succinyl L-threo-β-hydroxyleucine | Highly stereoselective for the threo isomer. researchgate.net |
| Phenylalanine hydroxylase | Norleucine | Hydroxylated norleucine | Demonstrates substrate promiscuity. |
The production of this compound and its analogues, valued for their roles as chiral building blocks in pharmaceuticals, is increasingly leveraging enzymatic and whole-cell biocatalytic systems. These biological methods offer high selectivity and sustainability compared to traditional chemical syntheses. Key enzymatic strategies include hydroxylation by specific dioxygenases, transaldolase-mediated C-C bond formation, and enzymatic resolution of racemic mixtures.
1 Fe(II)/α-Ketoglutarate-Dependent Dioxygenases
1 Fe(II)/α-Ketoglutarate-Dependent Dioxygenases (e.g., SadA from Burkholderia ambifaria)
A notable Fe(II)/α-ketoglutarate-dependent dioxygenase, SadA, has been identified in Burkholderia ambifaria AMMD. nih.govresearchgate.net This enzyme has been successfully expressed in Escherichia coli and demonstrates catalytic activity for the β-hydroxylation of various N-substituted L-amino acids. nih.govresearchgate.net Its activity is particularly pronounced with N-succinyl L-leucine as a substrate. nih.govresearchgate.net The crystal structure of SadA has been determined, revealing a double-stranded β-helix fold at its core, which is characteristic of this enzyme family. plos.org
2 Stereoselective Hydroxylation Mechanisms (e.g., N-succinyl L-leucine to N-succinyl L-threo-β-hydroxyleucine)
The hydroxylation reaction catalyzed by SadA exhibits a high degree of stereoselectivity. When acting on N-succinyl L-leucine, SadA specifically produces N-succinyl L-threo-β-hydroxyleucine with a diastereoselectivity exceeding 99%. nih.govresearchgate.net This remarkable stereocontrol is a key advantage of using this enzyme for the synthesis of optically pure β-hydroxy amino acids. nih.gov The "threo" configuration of the product has been confirmed through NMR and LC-MS analyses. researchgate.net
3 Regioselectivity and Diastereoselectivity in Enzymatic Transformations
SadA demonstrates strict regioselectivity, catalyzing the hydroxylation specifically at the β-position (C3) of the amino acid derivative. plos.orgresearchgate.net This, combined with its high diastereoselectivity, makes it a powerful tool for producing specific stereoisomers. researchgate.net The enzyme's active site, containing an HXD/EXnH motif for coordinating the Fe(II) ion, and its interaction with the co-substrate α-ketoglutarate, are crucial for this precise control over the reaction's outcome. plos.org Other Fe(II)/α-ketoglutarate-dependent dioxygenases also exhibit high regio- and stereoselectivity in the hydroxylation of various amino acids. mdpi.com
4 Novel Amino Acid Hydroxylases and their Substrate Specificity (e.g., AEP14369)
A novel amino acid hydroxylase, designated AEP14369, from Sulfobacillus thermotolerans Y0017, has been identified as another key enzyme in the synthesis of β-hydroxy-α-amino acids. nih.govasm.org This enzyme also belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase family and displays threo-β-selective hydroxylation activity. nih.govasm.org AEP14369 has been shown to effectively hydroxylate L-histidine and L-glutamine. nih.govasm.org The substrate specificity of these novel hydroxylases is a critical area of research, as it determines the range of β-hydroxy-α-amino acids that can be synthesized. asm.org
2 Transaldolase-Mediated Biosynthesis (e.g., L-threonine transaldolase ObiH)
An alternative biosynthetic route to β-hydroxy-α-amino acids involves the use of L-threonine transaldolases, such as ObiH. nih.gov This enzyme, which is dependent on pyridoxal-5'-phosphate (PLP), catalyzes the retro-aldol cleavage of L-threonine to generate a glycyl quinonoid intermediate. nih.gov This intermediate can then react with a variety of aldehydes to form new β-hydroxy-α-amino acids. nih.gov The reaction is highly selective and can be used to produce a diverse array of non-standard amino acids. nih.gov For instance, ObiH has been utilized in the single-step synthesis of (2S,3R)-β-hydroxyleucine. nih.gov
3 Enzymatic Resolution of N-Acetyl-Threo-DL-β-Hydroxynorleucine
The enzymatic resolution of racemic mixtures of N-acetyl amino acids is a well-established method for obtaining enantiomerically pure compounds. This technique typically employs acylases, such as Acylase I from porcine kidney or Aspergillus species, which exhibit high enantioselectivity for the hydrolysis of N-acyl L-amino acids. harvard.edu While specific studies on the enzymatic resolution of N-Acetyl-Threo-DL-β-Hydroxynorleucine are not extensively documented, the broad substrate specificity of Acylase I suggests its potential applicability. The enzyme is known to hydrolyze a wide range of N-acetylated amino acids, including those with unnatural structures. harvard.edu The process would involve the selective hydrolysis of the N-acetyl group from the L-enantiomer, allowing for the separation of the resulting L-β-hydroxynorleucine from the unreacted N-acetyl-D-β-hydroxynorleucine.
4 Whole-Cell Bioconversion Systems for β-Hydroxy-α-Amino Acid Production
To enhance the practical application and scalability of these enzymatic syntheses, whole-cell bioconversion systems are increasingly being employed. nih.gov These systems utilize recombinant microorganisms, typically E. coli, that are engineered to overexpress the desired enzymes, such as SadA, AEP14369, or ObiH. nih.govnih.govnih.gov This approach avoids the need for costly and time-consuming enzyme purification. nih.gov For example, recombinant E. coli cells expressing AEP14369 have been used for the preparative-scale production of L-threo-β-hydroxy-histidine and L-threo-β-hydroxy-glutamine. nih.gov Similarly, a scalable whole-cell platform using E. coli expressing ObiH has been developed for the synthesis of a variety of β-hydroxy-α-amino acids. nih.gov These systems often incorporate mechanisms for cofactor regeneration to improve efficiency and yield. nih.gov
Natural Biosynthetic Pathways of Related β-Hydroxy Compounds
Involvement in Natural Product Biosynthesis (e.g., Kutzneride, Obafluorin)
The structural complexity of many natural products is achieved through the incorporation of non-proteinogenic amino acids, including β-hydroxy-α-amino acids. The biosynthetic pathways of the antibiotic obafluorin (B1677078) and the antifungal kutznerides serve as prime examples of this principle.
Obafluorin Biosynthesis: Obafluorin is a β-lactone antibiotic produced by the soil bacterium Pseudomonas fluorescens. uea.ac.uk Its biosynthesis is a well-characterized process involving a nonribosomal peptide synthetase (NRPS) assembly line. researchgate.netwustl.edu A key step in this pathway is the generation of an unusual nonproteinogenic β-hydroxy-α-amino acid precursor, which forms the β-lactone ring. uea.ac.uk
The biosynthesis begins with the formation of the precursor (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNB), also referred to as (2S,3R)-β-hydroxy-p-nitro-homophenylalanine. researchgate.netnih.gov This molecule is generated through a trans-aldol reaction between p-nitrophenylacetaldehyde and a glycine enolate, a reaction catalyzed by the L-threonine transaldolase enzyme ObiH (also known as ObaG). uea.ac.ukresearchgate.netnih.gov This specialized enzyme is responsible for creating the necessary L-threo-β-hydroxy-α-amino acid structure. nih.gov Following its synthesis, this hydroxylated amino acid is activated and loaded onto the NRPS megaenzyme. The NRPS machinery then catalyzes the coupling of the precursor with 2,3-dihydroxybenzoic acid (2,3-DHBA) and subsequent cyclization to form the strained four-membered β-lactone ring of obafluorin. researchgate.netnih.gov
Kutzneride Biosynthesis: The kutznerides are a family of cyclic hexadepsipeptide antifungal agents isolated from Kutzneria spp. nih.govnih.gov Their intricate structures are assembled from a variety of nonproteinogenic residues, including hydroxylated and chlorinated amino acids. nih.govacs.org The biosynthetic gene cluster for kutznerides encodes the complex enzymatic machinery, including NRPS modules and tailoring enzymes like halogenases, required to produce these unusual building blocks. nih.govacs.org
Among the unique precursors for kutznerides are a β-branched-hydroxy acid and 3-hydroxy glutamic acid. nih.gov Another critical hydroxylated precursor is N5-hydroxy-ornithine. nih.gov The flavin-dependent oxygenase KtzI catalyzes the N-hydroxylation of ornithine to produce N5-hydroxy-ornithine. nih.govresearchgate.net This hydroxylated intermediate is a direct and essential precursor for the formation of the piperazic acid (Piz) residues found in several kutzneride variants. nih.govresearchgate.net The pathway highlights how N-hydroxylation, in addition to β-hydroxylation, provides key intermediates for the biosynthesis of complex peptide natural products.
Role of Hydroxylated Amino Acids as Precursors to Bioactive Peptides
Hydroxylated amino acids (HAAs) are a significant class of molecules that serve as crucial precursors and structural components in a wide array of bioactive peptides and other natural products. uea.ac.ukmdpi.com Their incorporation into peptide chains can significantly influence the resulting molecule's structure, stability, and biological activity.
HAAs are recognized as valuable chiral building blocks for the synthesis of pharmacologically important compounds, including antiviral, antifungal, antibacterial, and anticancer agents. uea.ac.ukmdpi.com The hydroxylation of amino acids is a key C-H bond functionalization reaction, often catalyzed by specific hydroxylase enzymes, which introduces chemical diversity into natural products. mdpi.com
Large nonribosomal peptides (NRPs), a class of microbial secondary metabolites known for their diverse biological activities, frequently incorporate nonproteinogenic amino acids, including D-amino acids and hydroxy acids. nih.gov The presence of these hydroxyl groups can facilitate interactions with biological targets. For instance, the aromatic rings of hydrophobic residues like phenylalanine and tyrosine in peptides can react with hydroxyl radicals to form stable hydroxylated derivatives, contributing to their antioxidant properties. isnff-jfb.com
The enzymatic production of bioactive peptides often begins with the hydrolysis of precursor proteins. nih.gov The resulting peptides, which may contain or be further modified with hydroxyl groups, are integral to human health and are explored for applications in food preservation and pharmaceuticals. researchgate.net The enzymatic synthesis of specific L-threo-β-hydroxy-α-amino acids is an area of active research, aiming to develop environmentally benign processes for producing these valuable precursors for the pharmaceutical industry. researchgate.netnih.govnih.gov
Stereochemical Characterization and Isomeric Differentiation of Threo Dl β Hydroxynorleucine
Diastereomeric Relationships: Threo and Erythro Configurations
Molecules with two stereogenic centers, like β-Hydroxynorleucine, can exist as pairs of diastereomers, which are stereoisomers that are not mirror images of each other. chiralpedia.com These are designated by the prefixes threo and erythro, terms originating from the carbohydrates threose and erythrose. chemistrysteps.com
The distinction is based on the relative orientation of substituents on the two chiral carbons when the molecule is depicted in a Fischer projection. chemistrysteps.com
Erythro configuration : In this arrangement, similar or identical functional groups on the adjacent chiral carbons are placed on the same side of the carbon chain in the Fischer projection. chiralpedia.comchemistrysteps.com
Threo configuration : Conversely, the threo configuration describes the arrangement where these groups are on opposite sides of the carbon chain. chiralpedia.comchemistrysteps.com
For Threo-DL-β-Hydroxynorleucine, the "threo" designation specifies the relative stereochemistry between the hydroxyl (-OH) group at the β-carbon and the amino (-NH2) group at the α-carbon.
Enantiomeric Considerations: D- and L-Forms and Racemic Mixtures
Each diastereomer (threo and erythro) of β-Hydroxynorleucine consists of a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.com These enantiomers are commonly designated as D- and L-forms, a convention particularly prevalent for amino acids. While L-amino acids are more common in nature, D-amino acids are also found across various species and have distinct physiological roles. sigmaaldrich.comresearchgate.net
The prefix "DL" in this compound indicates that the compound is a racemic mixture . A racemic mixture contains equal amounts (a 50:50 ratio) of the D-enantiomer and the L-enantiomer of the threo diastereomer. Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out.
Spectroscopic and Chromatographic Techniques for Stereochemical Elucidation
A suite of advanced analytical techniques is employed to differentiate between diastereomers, separate enantiomers, and determine the absolute configuration of each stereocenter.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between diastereomers like the threo and erythro forms of β-Hydroxynorleucine. Since diastereomers have different physical properties, their NMR spectra exhibit distinct characteristics. nih.gov
Key aspects of NMR analysis for diastereomer distinction include:
Different Chemical Shifts : Protons in threo and erythro isomers exist in different chemical environments, leading to variations in their chemical shifts.
Distinct Coupling Constants : The coupling constants (J-values) between protons on adjacent chiral carbons are dependent on the dihedral angle between them. The preferred conformations often differ between threo and erythro isomers, resulting in different coupling constants, which can be used for structural assignment. researchgate.net
If the energy barrier between two diastereomers is sufficiently high (>21 kJ mol⁻¹), separate and distinct signals for each isomer can be observed simultaneously, allowing for their quantification. nih.gov One-dimensional and two-dimensional NMR experiments can effectively detect and characterize equilibrating diastereomers. nih.gov
| NMR Parameter | Utility in Diastereomer Distinction | Example Observation |
|---|---|---|
| Chemical Shift (δ) | Distinguishes protons in the different chemical environments of each diastereomer. | The α-proton of the threo isomer may resonate at a different frequency than the α-proton of the erythro isomer. |
| Coupling Constant (J) | Provides information about the dihedral angle and preferred molecular conformation. | A study on β-hydroxy-DL-aspartic acids showed that the threo isomer prefers a conformation with anti carboxyl groups, while the erythro isomer prefers one with gauche carboxyl groups, leading to different J-values. researchgate.net |
| Peak Integration | Quantifies the relative amounts of each diastereomer in a mixture. | The ratio of the integrals of corresponding peaks directly reflects the diastereomeric ratio. nih.gov |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique essential for the confirmation and identification of chemical compounds in a mixture. nih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. vetdergikafkas.org
In the context of this compound, LC-MS serves several functions:
Separation : The LC component separates the target compound from starting materials, byproducts, and other impurities.
Molecular Weight Confirmation : The MS component provides the mass-to-charge ratio (m/z) of the compound, which can confirm its molecular weight. thermofisher.com
Structural Information : Through tandem mass spectrometry (MS/MS), the molecule can be fragmented, and the resulting fragmentation pattern provides structural information that helps to confirm the identity of the compound. researchgate.net
LC-MS is crucial for verifying the successful synthesis of β-Hydroxynorleucine and for identifying it in complex matrices. nih.govvetdergikafkas.org
While standard HPLC can separate diastereomers, it cannot resolve enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating the D- and L-enantiomers of a racemic mixture and assessing the enantiomeric purity of a sample. phenomenex.com
The separation is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com CSPs are composed of a single enantiomer of a chiral molecule that is bonded to a solid support (e.g., silica (B1680970) gel). The D and L enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the differing stability of these complexes leads to different retention times. sigmaaldrich.comsigmaaldrich.com
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.com An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov
| Component/Method | Principle | Application to this compound |
|---|---|---|
| Chiral Stationary Phase (CSP) | Differential interaction (e.g., hydrogen bonding, π-π interactions) between the enantiomers and the chiral phase. researchgate.net | Separation of D-threo-β-Hydroxynorleucine from L-threo-β-Hydroxynorleucine. |
| Mobile Phase | Optimized to enhance the chiral recognition and achieve baseline separation. | Mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers are commonly used. researchgate.net |
| Detector (e.g., UV) | Quantifies the amount of each enantiomer as it elutes from the column. | Allows for the determination of the enantiomeric ratio or enantiomeric excess. |
Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration (e.g., R/S) of chiral molecules. nih.gov It relies on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers produce ECD spectra that are mirror images of each other. spectroscopyeurope.com
The modern approach to assigning absolute configuration involves a combination of experimental measurement and computational chemistry:
Experimental Spectrum : The ECD spectrum of the purified enantiomer is measured experimentally. nih.gov
Computational Calculation : The theoretical ECD spectrum for one possible absolute configuration (e.g., the (2S, 3R) enantiomer) is calculated using quantum mechanical methods, such as density functional theory (DFT). schrodinger.com
Comparison : The experimental spectrum is compared to the calculated spectrum. americanlaboratory.com
If the spectra match in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the sample is the same as the one used in the calculation. americanlaboratory.com
If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. spectroscopyeurope.comamericanlaboratory.com
Computational Chemistry Approaches to Stereochemical Analysis
In the absence of extensive experimental data for this compound, computational chemistry provides a powerful avenue for the theoretical investigation of its stereochemical properties. These in silico methods allow for the prediction of molecular structures, energies, and other properties, offering insights that can guide and complement experimental work.
Computational approaches are particularly valuable for differentiating between diastereomers, such as the threo and erythro forms of β-hydroxynorleucine, and for understanding the conformational preferences of each isomer. Methodologies rooted in quantum mechanics, such as Density Functional Theory (DFT), are frequently employed for the conformational analysis of amino acids. nih.gov These methods can calculate the relative energies of different conformers, thereby identifying the most stable three-dimensional structures.
For a molecule like this compound, with multiple rotatable bonds, a systematic conformational search would be the initial step. This process involves rotating the dihedral angles of the molecule to generate a wide range of possible spatial arrangements. Each of these conformers would then be subjected to geometry optimization calculations to find the local energy minima on the potential energy surface. The relative energies of these optimized structures can then be compared to determine their Boltzmann populations at a given temperature, revealing the most likely conformations the molecule will adopt.
Furthermore, computational methods can be used to predict spectroscopic properties that are crucial for stereochemical characterization. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated for the optimized geometries of the threo and erythro isomers. These predicted NMR parameters can then be compared with experimental spectra to aid in the definitive assignment of the relative stereochemistry.
Biochemical and Biological Roles of Threo Dl β Hydroxynorleucine
Interactions with Enzyme Systems
The presence of both a hydroxyl and an amino group in close proximity on a chiral carbon backbone makes Threo-DL-β-Hydroxynorleucine a candidate for interaction with a variety of enzymes. These interactions can range from being a substrate to modulating enzymatic activity.
Substrate Specificity and Catalytic Mechanisms of Hydroxylases
The introduction of a hydroxyl group onto an amino acid backbone is primarily catalyzed by hydroxylase enzymes. These enzymes are crucial in the biosynthesis of many natural products and in modifying the properties of amino acids. pnas.org The enzymatic synthesis of β-hydroxy-α-amino acids is of considerable interest due to its potential for producing these compounds in a selective, sustainable, and environmentally friendly manner. nih.gov
Several classes of hydroxylases are known to act on amino acids. The most prominent are the 2-oxoglutarate (2-OG)-dependent dioxygenases and diiron monooxygenases. pnas.orgnih.gov
2-Oxoglutarate-Dependent Dioxygenases: These enzymes catalyze the hydroxylation of amino acids in a highly regioselective and stereoselective manner. The reaction is irreversible and offers a powerful tool for the synthesis of specific diastereomers of β-hydroxy-α-amino acids. nih.gov The catalytic mechanism involves the binding of 2-oxoglutarate and the amino acid substrate to an Fe(II) center in the enzyme's active site. Molecular oxygen then binds, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO2, and the formation of a highly reactive ferryl-oxo intermediate (Fe(IV)=O). This intermediate is responsible for the hydroxylation of the substrate. wikipedia.orgresearchgate.net While direct evidence for a 2-OG-dependent hydroxylase acting on this compound is not available, the substrate promiscuity of some of these enzymes suggests it could be a potential substrate. For instance, a novel 2-OG-dependent hydroxylase from Sulfobacillus thermotolerans Y0017 has been shown to catalyze the threo-β-selective hydroxylation of L-histidine and L-glutamine. nih.gov Furthermore, an N-succinyl L-amino acid hydroxylase has been used for the stereoselective hydroxylation of several N-succinyl aliphatic L-amino acids, producing compounds such as N-succinyl-L-threo-β-hydroxyleucine, which is structurally similar to the target compound of this article. researchgate.net
Diiron Monooxygenases: Another class of enzymes capable of amino acid β-hydroxylation are the diiron monooxygenages. These enzymes utilize a dinuclear iron center to activate molecular oxygen. pnas.org The CmlA enzyme from the chloramphenicol (B1208) biosynthetic pathway is a notable example, catalyzing the hydroxylation of L-p-aminophenylalanine. pnas.org
The substrate specificity of hydroxylases can be quite strict, but instances of broader specificity exist, opening the possibility for the hydroxylation of non-canonical amino acids like norleucine to form β-hydroxynorleucine. nih.gov
| Enzyme Class | Cofactor/Prosthetic Group | General Mechanism | Potential Relevance to this compound |
| 2-Oxoglutarate-Dependent Dioxygenases | Fe(II), 2-Oxoglutarate | Oxidative decarboxylation of 2-OG to form a ferryl-oxo intermediate that hydroxylates the substrate. | High potential, given their known activity on other amino acids and the production of structurally similar compounds. |
| Diiron Monooxygenases | Diiron center | Activation of molecular oxygen at a dinuclear iron site to generate a potent oxidizing species. | Possible, as these enzymes are involved in the biosynthesis of natural products containing β-hydroxy amino acids. |
Modulation of Enzyme Activity by β-Hydroxy Amino Acid Derivatives
While direct studies on the modulatory effects of this compound on enzyme activity are scarce, the structural features of β-hydroxy amino acids suggest they could act as enzyme inhibitors or modulators. The presence of the β-hydroxyl group can lead to additional hydrogen bonding interactions within an enzyme's active site, potentially altering its conformation and activity.
For example, β-hydroxy-β-methylbutyrate (HMB), a metabolite of leucine (B10760876), is known to influence various metabolic pathways. researchgate.net Although not a direct analogue, this illustrates the potential for β-hydroxy amino acid derivatives to exert biological effects through enzyme modulation.
Involvement in Metabolic Pathways
The existence of this compound, even as a non-canonical amino acid, implies potential involvement in metabolic processes, either as a transient intermediate, a final product of a minor pathway, or a participant in detoxification or "underground" metabolic routes.
Role as an Intermediate or Product in Amino Acid Metabolism
Norleucine, the parent amino acid of this compound, is known to be synthesized in some microorganisms, such as E. coli, as a byproduct of the branched-chain amino acid biosynthesis pathway. nih.gov The enzymes of the leuABCD operon, which are involved in leucine biosynthesis, exhibit a degree of substrate promiscuity and can facilitate the carbon chain elongation from central metabolic intermediates to form the precursors of norleucine. nih.gov The biosynthesis of norleucine is often linked to conditions of glucose overflow and pyruvate (B1213749) accumulation. nih.gov
Given a metabolic route for norleucine synthesis, the subsequent hydroxylation at the β-position by a hydroxylase would lead to the formation of this compound. This hydroxylation step could be part of a pathway leading to a specialized secondary metabolite or a means of modifying the properties of norleucine. The metabolism of leucine itself involves the formation of β-hydroxy-β-methylbutyrate (HMB), indicating that hydroxylation is a relevant transformation in the metabolism of related amino acids. creative-proteomics.com
Potential Biosynthetic Route to this compound:
| Step | Precursor(s) | Key Enzyme(s) (Hypothetical) | Product |
| Carbon Chain Elongation | Pyruvate, Acetyl-CoA | LeuABCD enzymes (promiscuous activity) | 2-Ketocaproate |
| Transamination | 2-Ketocaproate | Aminotransferases | Norleucine |
| β-Hydroxylation | Norleucine | Amino Acid Hydroxylase | This compound |
Contribution to "Underground Metabolism" or Bypass Pathways in Microorganisms
"Underground metabolism" refers to the network of low-flux metabolic pathways that are often catalyzed by promiscuous enzymes. researchgate.net These pathways can become more active under specific conditions, such as nutrient limitation or genetic mutations, allowing organisms to bypass disruptions in primary metabolic routes. researchgate.net The synthesis and degradation of non-canonical amino acids like this compound could be a feature of such underground metabolic networks.
In microorganisms, the ability to metabolize a wide range of substrates, including unusual amino acids, provides a selective advantage. frontiersin.org The metabolism of amino acids is a complex process involving transport, biosynthesis, and degradation, and can vary significantly between different microbial species. frontiersin.orgimrpress.com The presence of this compound in a microbial environment could be indicative of specific microbial metabolic activities. mdpi.com The degradation of such a compound could serve as a source of carbon and nitrogen for microbial growth. uni-hohenheim.de
Biochemical Significance as Non-Proteinogenic Amino Acids
This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code of organisms for protein synthesis. biorxiv.org The significance of many non-proteinogenic amino acids lies in their diverse biological activities and their roles as intermediates in metabolic pathways. nih.gov While the specific physiological roles of this compound are not extensively documented, the broader class of β-hydroxy-α-amino acids is recognized for its importance in pharmaceutical development. nih.gov These compounds serve as crucial chiral building blocks in the synthesis of complex molecules, including β-lactam antibiotics. nih.gov
The study of non-proteinogenic amino acids is an expanding field, with many of these compounds playing significant roles as neurotransmitters, toxins, and components of bacterial cell walls. biorxiv.org The enzymatic synthesis of β-hydroxy-α-amino acids is an area of active research, as it offers a selective and economical alternative to challenging chemical synthesis methods. nih.gov Although the precise biological functions of many enzymatically produced β-hydroxy-α-amino acids, including l-threo-β-hydroxy-His and l-threo-β-hydroxy-Gln, remain to be fully elucidated, their production is seen as a way to diversify the structures of bioactive compounds for pharmaceutical applications. nih.gov
Functional Analogues and Derivatives of this compound
Derivatives of amino acids structurally similar to this compound have been instrumental in neuroscience research, particularly as inhibitors of biological transporters. A prominent example is DL-threo-β-benzyloxyaspartate (DL-TBOA), a derivative of a related β-hydroxy amino acid. DL-TBOA is a potent, non-transportable blocker of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate (B1630785) concentrations in the synaptic cleft. researchgate.netresearchgate.net
DL-TBOA exhibits competitive inhibition of several EAAT subtypes. nih.gov Its inhibitory activity has been quantified across different transporter subtypes, demonstrating its utility as a tool to investigate the physiological roles of these transporters. researchgate.netmdpi.com The development of such potent and selective inhibitors is critical for understanding the function of transporters in both normal and pathological conditions.
Below is a table summarizing the inhibitory constants (IC₅₀ and Kᵢ) of DL-TBOA for various human excitatory amino acid transporters (EAATs).
| Transporter Subtype | IC₅₀ (μM) | Kᵢ (μM) |
| EAAT1 | 70 | 42 |
| EAAT2 | 6 | 5.7 |
| EAAT3 | 6 | - |
| EAAT4 | - | 4.4 |
| EAAT5 | - | 3.2 |
This table presents the inhibitory concentrations of DL-TBOA on different human excitatory amino acid transporters, as reported in various studies. nih.govresearchgate.netresearchgate.netnih.gov
The research into amino acid derivatives as transporter inhibitors is not limited to glutamate transporters. Studies have also explored beta- and gamma-amino acid derivatives as inhibitors of glycine (B1666218) transporters, highlighting the broad potential of this class of molecules in modulating the activity of various transporter systems. westminster.ac.uk
The incorporation of non-proteinogenic amino acids, such as this compound, into synthetic peptides and peptidomimetics is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. tcichemicals.com While naturally occurring peptides can have limitations such as poor stability and bioavailability, the introduction of unnatural amino acids can lead to analogues with improved pharmacokinetic profiles. rsc.org
Although specific examples of this compound incorporation are not widely reported in publicly available research, the general principles of utilizing modified amino acids are well-established. Synthetic peptides containing non-standard amino acids can be designed to have increased resistance to enzymatic degradation, constrained conformations leading to higher receptor affinity and selectivity, and altered solubility and transport properties. tcichemicals.comrsc.org
The synthesis of peptides containing isotopically labeled amino acids, including those with β-hydroxy functionalities, has been used to study the conformational analysis of peptide side chains. researchgate.net This demonstrates the utility of such modified amino acids in fundamental biochemical and structural biology research. The ability to create peptides with novel functionalities through the inclusion of a diverse array of non-proteinogenic building blocks continues to drive innovation in the development of new therapeutics and research tools. nih.gov
Advanced Analytical Methodologies for the Detection and Quantification of Threo Dl β Hydroxynorleucine
The accurate detection and quantification of non-proteinogenic amino acids such as Threo-DL-β-Hydroxynorleucine are critical for understanding their roles in various biological and chemical systems. Advanced analytical techniques are essential for distinguishing this compound from structurally similar molecules and for determining its concentration in complex matrices. This section details the sophisticated methodologies employed for its analysis, covering method validation, chromatographic and mass spectrometric techniques, and advanced spectroscopic characterization.
Emerging Research Avenues and Theoretical Considerations
Design and Engineering of Novel Biocatalysts for Specific Threo-DL-β-Hydroxynorleucine Isomers
The synthesis of noncanonical amino acids (ncAAs), such as this compound, presents significant challenges due to the need for high stereoselectivity and functional-group compatibility. nih.govnih.gov Enzymatic approaches are emerging as a versatile solution, and the engineering of enzymes, or "ncAA synthases," is a key area of research to produce these valuable compounds efficiently and in an environmentally friendly manner. nih.govnih.gov
Strategies for enzyme engineering are being employed to create novel biocatalysts with improved properties. portlandpress.com These strategies include enhancing enzyme activity, stereoselective specificity, stability, and substrate range. portlandpress.com The incorporation of non-natural amino acids (nnAAs) into the enzymes themselves, through genetic code expansion, is a powerful technique to achieve these goals. portlandpress.comchimia.ch This approach allows for the site-specific introduction of functionalities not found in the 20 canonical amino acids, thereby expanding the catalytic capabilities of enzymes. portlandpress.comportlandpress.com
Several classes of enzymes are of particular interest for the synthesis of β-hydroxy-α-amino acids. Threonine aldolases (TAs) are a well-established class known for their substrate promiscuity, although they naturally favor the decomposition of β-hydroxy-nsAAs and require high concentrations of glycine (B1666218). researchgate.net L-threonine transaldolases (LTTAs), such as ObiH, show promise for the diastereoselective synthesis of these compounds. nih.govnih.gov Additionally, 2-oxoglutarate (2-OG)-dependent amino acid hydroxylases offer a solution to the drawbacks of aldolases and hydroxymethyltransferases by catalyzing irreversible hydroxylation with high regioselectivity and stereoselectivity. nih.gov The discovery and engineering of novel hydroxylases, like AEP14369 from Sulfobacillus thermotolerans Y0017, are expanding the toolkit for producing specific isomers of β-hydroxy-α-amino acids. nih.gov
Whole-cell bioconversion systems using recombinant microorganisms, such as Escherichia coli, are being developed for the preparative-scale production of these amino acids. nih.gov This method avoids costly protein purification steps and is more amenable to industrial applications. nih.gov The development of these engineered biocatalysts and production platforms is paving the way for the practical and sustainable synthesis of specific this compound isomers.
Exploration of Synthetic Routes for Expanding Diastereomeric and Enantiomeric Libraries
The creation of diverse libraries of noncanonical amino acids, including various diastereomers and enantiomers of this compound, is crucial for exploring their applications in medicine and biotechnology. nih.govresearchgate.net While biocatalytic methods are advancing, chemical synthesis remains a powerful tool for accessing a wide range of stereoisomers that may not be readily available through enzymatic routes.
A variety of synthetic strategies have been developed for the stereoselective synthesis of β-hydroxy-α-amino acids. acs.org One common approach involves the asymmetric aldol (B89426) reaction of glycine Schiff bases, which can create two adjacent stereocenters in a single step. nih.gov Different catalytic systems, including phase-transfer catalysis, metal catalysis, and organocatalysis, have been employed to control the diastereoselectivity and enantioselectivity of this reaction. nih.govacs.org For instance, Brønsted base catalysis has been shown to favor the formation of syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov
Another strategy utilizes chiral auxiliaries to direct the stereochemical outcome of the reaction. For example, pseudoephenamine glycinamide (B1583983) can be enolized and reacted with aldehydes to produce aldol addition products that are precursors to either L- or D-threonine homologous β-hydroxy-α-amino acids, depending on the chirality of the auxiliary used. nih.gov This method allows for the synthesis of stereoisomerically pure products. nih.gov
Furthermore, methods involving the derivatization of readily available chiral starting materials, such as serine, have been developed. acs.org Grignard addition to optically pure serine aldehyde equivalents can produce threo β-hydroxy amino acids. acs.org The corresponding erythro diastereomers can then be obtained through an oxidation-reduction sequence. acs.org The exploration and refinement of these synthetic routes are essential for expanding the available library of this compound isomers, which in turn facilitates the investigation of their structure-activity relationships.
Theoretical Studies on Reaction Mechanisms and Stereochemical Control in Synthesis
Computational studies play an increasingly important role in understanding the reaction mechanisms and stereochemical outcomes of synthetic routes to complex molecules like this compound. These theoretical investigations provide valuable insights that can guide the development of more efficient and selective synthetic methods.
For instance, density functional theory (DFT) is a powerful tool for studying the transition states of reactions, which are key to understanding stereoselectivity. In the context of aldol reactions for the synthesis of β-hydroxy-α-amino acids, computational models can elucidate the interactions between the catalyst, substrates, and intermediates that determine whether the syn or anti diastereomer is formed, and which enantiomer is favored. These studies can help in the rational design of new catalysts with improved stereocontrol.
Theoretical studies are also employed to understand the mechanisms of enzyme-catalyzed reactions. By modeling the active site of an enzyme and the binding of substrates, researchers can gain insights into the factors that govern the enzyme's stereoselectivity. This knowledge can then be used to guide protein engineering efforts aimed at altering the enzyme's specificity to produce a desired isomer of this compound.
Furthermore, computational methods are used to investigate the conformational preferences of molecules, which can influence their reactivity and biological activity. By understanding the three-dimensional structures of different isomers of this compound, researchers can better predict how they will interact with biological targets.
Investigation into the Physiological and Biochemical Impact of Specific Isomers on Cellular Systems
Non-proteinogenic amino acids, a category that includes this compound, can have significant physiological and biochemical effects on cellular systems. wikipedia.orgmdpi.com The specific stereochemistry of these molecules is often a critical determinant of their biological activity. Investigating the impact of individual isomers is essential for understanding their potential therapeutic applications or toxicological properties. wiley-vch.deacs.org
When non-protein amino acids structurally resemble their proteinogenic counterparts, they can be mistakenly incorporated into proteins during translation. news-medical.net This misincorporation can lead to defective protein structure and function, potentially causing protein aggregation, misfolding, and loss of solubility. news-medical.net The consequences of such events can be particularly detrimental in cells with limited capacity to clear aggregated proteins, such as motor neurons. news-medical.net
Some non-proteinogenic amino acids can also act as mimics of neurotransmitters or interfere with essential metabolic pathways, leading to neurotoxic or other adverse effects. wikipedia.orgwiley-vch.de For example, certain non-protein amino acids can disrupt processes like urea (B33335) synthesis. acs.org Conversely, many non-proteinogenic amino acids play important roles as intermediates in biosynthesis or as components of natural products with valuable pharmacological properties, such as antibiotics. wikipedia.orgwiley-vch.de
The biological effects of this compound isomers are an active area of research. By studying the interactions of specific stereoisomers with cellular components, such as enzymes and receptors, scientists can elucidate their mechanisms of action. This knowledge is crucial for the development of new drugs and for understanding the potential health risks associated with exposure to these compounds.
Development of Biotechnological Platforms for Sustainable Production of β-Hydroxy Amino Acids
The development of sustainable and environmentally friendly methods for producing valuable chemicals is a major goal of modern biotechnology. cysbio.com For β-hydroxy amino acids like this compound, biotechnological platforms offer a promising alternative to traditional chemical synthesis. nih.govspringernature.com These platforms often rely on the use of engineered microorganisms or purified enzymes to catalyze the desired reactions with high selectivity and efficiency. nih.govmagtech.com.cn
A key advantage of biocatalytic synthesis is the ability to perform reactions under mild conditions, reducing energy consumption and the generation of hazardous waste. nih.gov The high stereoselectivity of enzymes is another significant benefit, as it can eliminate the need for complex purification steps to separate different isomers. nih.gov
Researchers are developing various biocatalytic strategies for the production of β-hydroxy amino acids. One approach involves the use of whole-cell biocatalysts, where a microorganism is genetically engineered to express the necessary enzymes for the synthesis of the target molecule. nih.gov This method can be cost-effective as it avoids the need for enzyme purification. nih.gov For example, recombinant E. coli expressing a novel amino acid hydroxylase has been used for the preparative-scale production of L-threo-β-hydroxy-histidine and L-threo-β-hydroxy-glutamine. nih.gov
Another strategy involves the use of purified enzymes in vitro. While this can be more expensive, it allows for greater control over the reaction conditions and can lead to higher product purity. Enzymes such as threonine aldolases and serine hydroxymethyltransferases are being explored for their ability to catalyze the formation of β-hydroxy amino acids from glycine and various aldehydes. researchgate.netnd.edu
The ongoing discovery and engineering of new enzymes, coupled with advances in metabolic engineering and fermentation technology, are paving the way for the development of robust and scalable biotechnological platforms for the sustainable production of a wide range of β-hydroxy amino acids. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and enantiomeric composition of Threo-DL-β-Hydroxynorleucine in synthetic preparations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomers, complemented by nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) can validate molecular weight (C₆H₁₃NO₂; MW 131.17) and detect impurities . For quantitative enantiomeric analysis, compare retention times against certified reference materials (e.g., DL-amino acid standards) .
Q. How should this compound be handled to ensure laboratory safety and compliance with ethical guidelines?
- Methodological Answer : Follow OSHA HCS guidelines: avoid inhalation/contact using PPE (gloves, lab coats, goggles) and work in a fume hood. For spills, use inert absorbents and dispose via certified hazardous waste protocols. Adhere to NIH preclinical reporting standards for in vivo studies, including detailed documentation of dosing and animal welfare .
Q. What is the role of this compound in metabolic pathway studies, and how can its isomers be distinguished experimentally?
- Methodological Answer : The compound may act as a substrate or inhibitor in amino acid metabolism. To distinguish enantiomers, employ enzymatic assays with stereospecific enzymes (e.g., L-amino acid oxidases) or chiral derivatization followed by HPLC. Evidence from analogous hydroxy amino acids shows D/L isomers can exhibit divergent bioactivity (e.g., growth inhibition vs. inertness) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the therapeutic potential of this compound in inflammatory disease models?
- Methodological Answer : Use adjuvant-induced arthritis models (e.g., Freund’s Complete Adjuvant in rats) to test anti-inflammatory effects. Administer this compound derivatives intraperitoneally and monitor joint swelling, cytokine levels (IL-1β, TNF-α), and histopathological changes. Include dose-response studies and compare with established inhibitors (e.g., rofecoxib) .
Q. What experimental strategies resolve contradictions in bioactivity data between this compound enantiomers?
- Methodological Answer :
- Step 1 : Separate enantiomers via preparative chiral HPLC .
- Step 2 : Test individual isomers in target assays (e.g., enzyme inhibition, cell viability).
- Step 3 : Analyze impurities (e.g., trace D-isomers in L-enriched samples) using LC-MS.
- Example : Prior studies on α-hydroxynorleucine showed delayed growth in mutants for L-isomers but no inhibition from D-forms, highlighting enantiomer-specific effects .
Q. How can this compound be integrated into protein engineering to enhance thermal stability?
- Methodological Answer : Replace lysine residues in target proteins via site-directed mutagenesis and measure thermal denaturation (e.g., circular dichroism, differential scanning calorimetry). For example, substituting β-hydroxynorleucine in enzyme active sites increased Tm values by 3–5°C in related studies (Note: BenchChem content excluded per guidelines; general methodology retained).
Data Contradiction Analysis
Key Considerations for Experimental Design
- Preclinical Compliance : Document animal protocols, sample sizes, and statistical methods per NIH guidelines (e.g., randomization, blinding) .
- Synthetic Reproducibility : Report protecting groups (e.g., Fmoc) and coupling reagents used in peptide synthesis to ensure reproducibility.
- Safety Protocols : Label high-risk samples clearly and follow TDL Pathology guidelines for biohazard handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
